

# Decoding Resistance: A Comparative Analysis of TNO155 in Combination with Other Targeted Therapies

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The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. TNO155, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, has emerged as a promising agent to overcome both intrinsic and acquired resistance to a variety of targeted treatments. This guide provides a comprehensive comparison of TNO155's performance, particularly in combination with other targeted therapies, supported by preclinical experimental data.

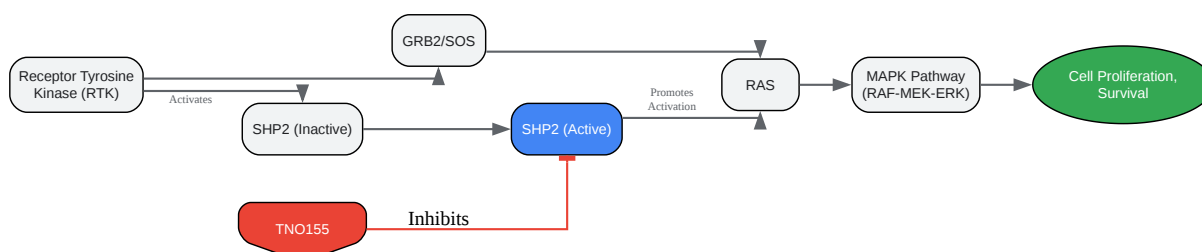
## The Central Role of SHP2 in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs).[1] It plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental drivers of cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.

## TNO155: Mechanism of Action

TNO155 is an allosteric inhibitor that stabilizes SHP2 in its inactive conformation. This prevents its interaction with upstream activators and subsequent downstream signaling. By blocking this central node, TNO155 can attenuate the signaling output from hyperactivated RTKs, a common

mechanism of resistance to targeted therapies that block specific upstream components of these pathways.



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TNO155 inhibits SHP2, blocking RAS-MAPK signaling.

## Overcoming Resistance to Targeted Therapies: A Combination Approach

A primary mechanism of acquired resistance to targeted therapies is the feedback reactivation of signaling pathways. For instance, inhibition of EGFR or BRAF can lead to the compensatory activation of other RTKs, which then reactivates the MAPK pathway through SHP2. TNO155, when used in combination, can effectively thwart this escape mechanism.

## Performance Data: TNO155 in Combination with Other Targeted Therapies

The following tables summarize the in vitro efficacy of TNO155 as a single agent and in combination with various targeted therapies across different cancer cell lines. The data highlights the synergistic effect of these combinations, particularly in overcoming resistance.

Table 1: TNO155 in Combination with ALK Inhibitors in Neuroblastoma[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Cell Line	ALK Status	TNO155 IC50 (μM)	Ceritinib IC50 (μM)	Lorlatinib IC50 (μM)	Combination Effect with ALK Inhibitors
Kelly	F1174L	~1-5	>1	~0.1-1	Synergistic
NB-1	F1174L	~1-5	~0.1-1	<0.1	Synergistic
SH-SY5Y	F1174L	>10	~0.1-1	<0.1	Synergistic
SK-N-BE(2)	Wild-type	>10	>1	>1	Not Synergistic

IC50 values are approximated from published data. Synergistic effects were observed in ALK-mutant cell lines, leading to enhanced growth inhibition.

Table 2: TNO155 in Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)[[10](#)][[11](#)][[12](#)][[13](#)]

Cell Line	EGFR Status	Resistance Mechanism	TNO155 IC50 (μM)	Nazartinib IC50 (μM)	Combination Effect
PC-9	ex19del	Sensitive	~1.5	<0.1	Synergistic
PC-9-T790M/C797S	ex19del, T790M, C797S	Acquired Resistance	~1.5	>1	Synergistic
HCC827	ex19del	Sensitive	<1.5	<0.1	Synergistic
HCC827-GR	ex19del	Gefitinib-Resistant	<1.5	<0.1	Synergistic

TNO155 demonstrates efficacy in both EGFR inhibitor-sensitive and resistant models, with synergistic effects when combined with EGFR inhibitors.

Table 3: TNO155 in Combination with KRAS G12C Inhibitors in Lung and Colorectal Cancer[[10](#)][[11](#)][[14](#)][[15](#)]

Cell Line	Cancer Type	KRAS Status	TNO155 + Cpd 12a (KRAS G12C inhibitor)
NCI-H1373	Lung	G12C	Synergistic Inhibition of Proliferation
LIM2099	Colorectal	G12C	Synergistic Inhibition of Proliferation
SW837	Colorectal	G12C	Synergistic Inhibition of Proliferation

Combination of TNO155 with a KRAS G12C inhibitor leads to enhanced and sustained MAPK pathway inhibition and synergistic anti-proliferative effects.

## Experimental Protocols

The data presented in this guide were generated using standard preclinical research methodologies. Below are outlines of the key experimental protocols.

### Cell Viability Assays

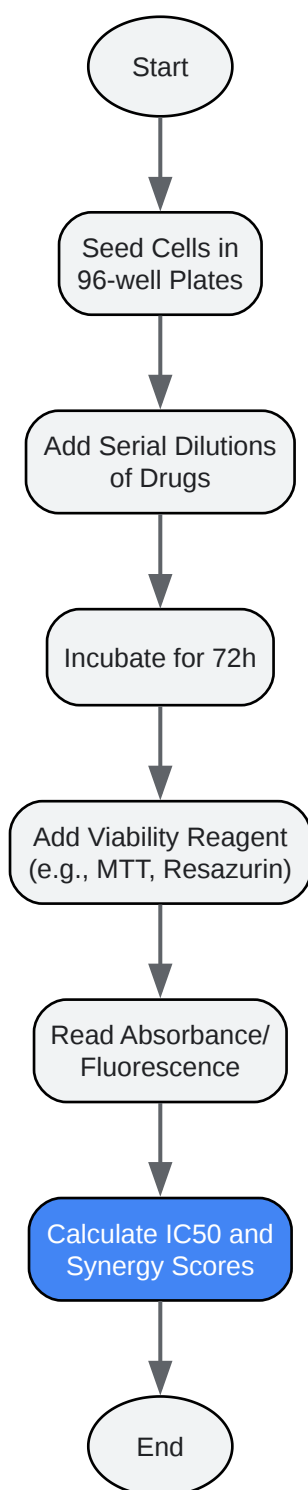
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 and other targeted therapies, alone and in combination.

Protocol Outline:

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with a serial dilution of the single agents or a matrix of concentrations for combination studies.
- **Incubation:** Plates are incubated for a specified period, typically 72 hours.
- **Viability Assessment:** Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays.[\[16\]](#)[\[17\]](#)

[18] These assays measure the metabolic activity of viable cells.

- **Data Analysis:** The absorbance or fluorescence is read using a plate reader. IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve. Synergy is often assessed using the Bliss independence or Loewe additivity models.



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A typical workflow for a cell viability assay.

## Immunoblotting (Western Blotting)

Objective: To assess the effect of drug treatment on the phosphorylation status of key signaling proteins in the MAPK pathway (e.g., ERK).

Protocol Outline:

- **Cell Lysis:** Cells treated with the drugs for various durations are lysed to extract total protein.
- **Protein Quantification:** The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunodetection:** The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total ERK) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
- **Visualization:** The signal is detected using a chemiluminescent substrate and imaged.

## Cross-Resistance Profile of TNO155

Current preclinical data suggests that the primary role of TNO155 is to overcome resistance to other targeted therapies by blocking a key convergent signaling node.<sup>[19]</sup> Acquired resistance to SHP2 inhibitors themselves can occur, often through mechanisms that reactivate the MAPK pathway downstream of SHP2 or through mutations in SHP2 that prevent allosteric inhibition. <sup>[1]</sup> The extent to which these resistance mechanisms to TNO155 confer cross-resistance to other targeted therapies is an area of ongoing investigation. However, given that resistance to TNO155 often involves hyperactivation of the same pathways that other targeted therapies

inhibit, it is plausible that some cross-resistance could be observed, depending on the specific molecular mechanism of resistance.

## Conclusion

TNO155, through its inhibition of the central signaling mediator SHP2, demonstrates significant potential to overcome resistance to a range of targeted therapies. Preclinical data strongly supports its use in combination with inhibitors of EGFR, ALK, and KRAS G12C, among others. The synergistic effects observed in various cancer models highlight the promise of this combination strategy in addressing the challenge of therapeutic resistance. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with cancer.

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- To cite this document: BenchChem. [Decoding Resistance: A Comparative Analysis of TNO155 in Combination with Other Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#cross-resistance-between-tno155-and-other-targeted-therapies]

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